(Z)-2-(4-chloro-2-((4-imino-2-oxothiazolidin-5-ylidene)methyl)phenoxy)-N-(4-chlorophenyl)acetamide
Description
The compound “(Z)-2-(4-chloro-2-((4-imino-2-oxothiazolidin-5-ylidene)methyl)phenoxy)-N-(4-chlorophenyl)acetamide” is a structurally complex molecule featuring a thiazolidinone core fused with a phenoxyacetamide scaffold. Its key structural elements include:
- A thiazolidinone ring substituted with an imino group (=NH) and a ketone (C=O) at positions 4 and 2, respectively.
- A Z-configuration at the exocyclic double bond (C5-ylidene), which influences its stereoelectronic properties.
- Two 4-chlorophenyl groups: one attached via a phenoxy linkage to the acetamide moiety and the other as part of the thiazolidinone’s substituents.
This compound is hypothesized to exhibit bioactivity due to its resemblance to other sulfur-containing heterocycles, such as thiazolidinediones (TZDs), which are known for antimicrobial, anticancer, and antidiabetic properties .
Properties
IUPAC Name |
2-[2-[(Z)-(4-amino-2-oxo-1,3-thiazol-5-ylidene)methyl]-4-chlorophenoxy]-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O3S/c19-11-1-4-13(5-2-11)22-16(24)9-26-14-6-3-12(20)7-10(14)8-15-17(21)23-18(25)27-15/h1-8H,9H2,(H,22,24)(H2,21,23,25)/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBKFUXDKAAVIE-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)C=C3C(=NC(=O)S3)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)/C=C\3/C(=NC(=O)S3)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-chloro-2-((4-imino-2-oxothiazolidin-5-ylidene)methyl)phenoxy)-N-(4-chlorophenyl)acetamide is a synthetic compound that incorporates a thiazolidinone moiety, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Thiazolidinone Ring : This five-membered ring containing sulfur and nitrogen is crucial for its biological activity.
- Chlorophenyl Groups : The presence of chlorine atoms in the phenyl rings may enhance the compound's pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymes : The thiazolidinone moiety can inhibit or activate enzymes involved in metabolic pathways, influencing cellular processes.
- Receptors : It may bind to specific receptors, altering signal transduction pathways that regulate physiological responses.
- DNA/RNA Interaction : Potential interactions with nucleic acids could affect gene expression and protein synthesis, leading to various biological effects.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, certain synthesized derivatives have shown comparable effectiveness to standard antibiotics like ciprofloxacin and fluconazole in inhibiting bacterial growth .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays. In vitro studies indicate that some derivatives possess promising anticancer activity, although they are generally less potent than established chemotherapeutic agents such as 5-fluorouracil .
Other Biological Activities
The thiazolidinone derivatives are also noted for their:
- Anti-inflammatory effects .
- Antioxidant properties , which can mitigate oxidative stress in cells .
- Neuroprotective effects , suggesting potential applications in neurodegenerative diseases .
Antimicrobial Studies
A study conducted on a series of thiazolidinone derivatives revealed that specific compounds exhibited significant antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The results indicated that these compounds could serve as potential leads for developing new antimicrobial agents .
Anticancer Studies
In another research effort, the anticancer efficacy of synthesized thiazolidinone derivatives was assessed using MTT assays. Results showed that while some compounds displayed good activity against cancer cell lines, they required further optimization to enhance their potency compared to standard treatments .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Comparison Standard |
|---|---|---|
| Antimicrobial | Significant activity against bacteria | Ciprofloxacin, Fluconazole |
| Anticancer | Moderate activity in cell lines | 5-Fluorouracil |
| Anti-inflammatory | Notable reduction in inflammation | N/A |
| Antioxidant | Effective free radical scavenging | N/A |
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of (Z)-2-(4-chloro-2-((4-imino-2-oxothiazolidin-5-ylidene)methyl)phenoxy)-N-(4-chlorophenyl)acetamide. The compound has been evaluated against various cancer cell lines, demonstrating significant antiproliferative activity.
- In vitro studies : The compound exhibited promising results against human cancer cell lines with IC50 values ranging from 1.10 µM to 10.00 µM, indicating its potential as an anticancer agent .
- Mechanism of action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The thiazolidinone derivatives have also been explored for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting a broad spectrum of antimicrobial activity .
Case Studies
Several case studies illustrate the applications and efficacy of this compound:
- Study on MCF-7 Cells : A study reported that this compound induced apoptosis through the activation of caspase pathways, leading to significant cell cycle arrest .
- In Vivo Studies : Animal models demonstrated that compounds with similar structures effectively target tumor cells, resulting in notable tumor reduction in sarcoma-bearing mice .
- Antimicrobial Efficacy : Research has shown that derivatives of this compound exhibit strong antimicrobial properties against Gram-positive and Gram-negative bacteria, supporting its potential use in treating infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and related derivatives:
Key Structural and Functional Insights:
In contrast, the compound from incorporates fluorine, which may improve metabolic stability due to stronger C-F bonds.
Thiazolidinone Core vs. Simple Acetamides: The thiazolidinone ring in the target compound and ’s analog introduces conformational rigidity and hydrogen-bonding capacity (via imino and ketone groups), which are absent in simpler acetamides like 2a or N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide . This could enhance target-binding specificity in biological systems.
The target compound’s imino group may participate in tautomerism or metal coordination, altering its bioactivity profile.
Stereochemical Considerations :
- The Z-configuration in the target compound and ’s analog enforces a specific spatial arrangement of substituents, which could influence interactions with chiral biological targets (e.g., enzymes or receptors).
Synthetic Utility :
- Compounds like 2a–2d serve as versatile intermediates for synthesizing diverse heterocycles, whereas the target compound’s complex structure may limit its synthetic scalability without advanced methodologies (e.g., microwave-assisted or catalytic reactions).
Research Findings and Gaps
- Biological Data : While highlights sulfur-containing heterocycles as bioactive candidates , explicit data on the target compound’s efficacy or toxicity are absent in the provided evidence. Further in vitro/in vivo studies are needed.
- Crystallographic Data : The use of SHELX software ( ) is widespread for small-molecule refinement, suggesting that the target compound’s crystal structure (if resolved) would benefit from similar computational tools.
Q & A
Q. What are the standard synthetic routes for synthesizing (Z)-2-(4-chloro-2-((4-imino-2-oxothiazolidin-5-ylidene)methyl)phenoxy)-N-(4-chlorophenyl)acetamide?
Methodological Answer: The synthesis typically involves a multi-step protocol:
Intermediate Preparation : React 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with chloroacetyl chloride derivatives (e.g., 2-chloro-N-substituted acetamides) in dimethylformamide (DMF) using potassium carbonate as a base.
Coupling Reaction : Stir the intermediates at room temperature, monitored by TLC (hexane:ethyl acetate = 9:1). Excess chloroacetylated product (1.5 mol) ensures complete reaction .
Purification : Precipitate the product by adding water, followed by crystallization (ethanol) or column chromatography.
Q. Key Characterization Data :
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1667 cm⁻¹ and imino (NH) bands at ~3468 cm⁻¹ .
- ¹H NMR : Look for aromatic protons (δ 6.9–7.5 ppm), methoxy groups (δ 3.8 ppm), and acetamide CH₂ (δ 4.0 ppm) .
- Mass Spectrometry : Match experimental molecular weight (e.g., m/z 430.2 for a nitro-substituted analog) with theoretical values .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=O, NH, C-Cl) through characteristic absorption bands.
- ¹H/¹³C NMR : Resolves proton environments (e.g., aromatic vs. aliphatic) and carbon backbone connectivity. For example, the (Z)-configuration is confirmed by the coupling of the thiazolidinone methylidene proton (δ 8.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₁₅N₃O₇S) with <2 ppm error .
Advanced Research Questions
Q. How can synthetic yields be optimized for thiazolidinone-containing acetamides?
Methodological Answer: Optimization strategies include:
Q. Table 1: Reaction Conditions for Analogous Compounds
| Parameter | Optimal Value | Reference |
|---|---|---|
| Solvent | DMF | |
| Temperature | Room temperature | |
| Base | K₂CO₃ | |
| Reaction Time | 6–8 hours (TLC) |
Q. How should researchers address discrepancies in elemental analysis data?
Methodological Answer: Discrepancies (e.g., calculated C: 53.1% vs. found: 54.21% in a nitro-substituted analog ) may arise from:
Q. What methodologies are recommended for evaluating hypoglycemic activity in preclinical models?
Methodological Answer:
Q. How can computational modeling predict the biological targets of this compound?
Methodological Answer:
Q. What strategies resolve contradictions in spectral data interpretation?
Methodological Answer:
Q. How to design SAR studies for analogs of this compound?
Methodological Answer:
Q. Table 2: Example SAR Data for Hypoglycemic Analogs
| Substituent (R) | IC₅₀ (α-Glucosidase, μM) | ClogP |
|---|---|---|
| 4-NO₂ | 12.3 ± 1.2 | 2.1 |
| 4-OCH₃ | 28.7 ± 2.5 | 1.8 |
| 4-Cl | 18.9 ± 1.8 | 2.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
